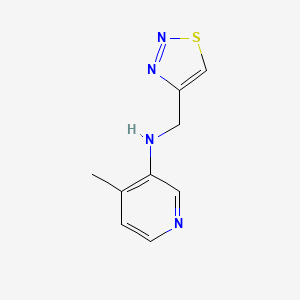
Methyl 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the triazole ring, as well as a propanoate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoate typically involves the reaction of 1-methyl-1H-1,2,3-triazole with a brominating agent, followed by esterification. One common method includes the reaction of 1-methyl-1H-1,2,3-triazole with bromine or a bromine-containing compound to introduce the bromine atom at the 4-position of the triazole ring. This is followed by the esterification of the resulting bromo-triazole with propanoic acid or its derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted triazoles.
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Hydrolysis: Propanoic acid and methanol.
Applications De Recherche Scientifique
Methyl 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoate has several applications in scientific research:
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoate involves its interaction with molecular targets, such as enzymes or receptors, through the triazole ring. The bromine atom and ester group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with a carboxylate ester group.
4-Bromo-1-methyl-1H-1,2,3-triazole: Lacks the propanoate ester group, making it less versatile in certain applications.
Uniqueness
Methyl 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoate is unique due to the combination of the bromine atom, methyl group, and propanoate ester, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Propriétés
Formule moléculaire |
C7H10BrN3O2 |
|---|---|
Poids moléculaire |
248.08 g/mol |
Nom IUPAC |
methyl 2-(5-bromo-3-methyltriazol-4-yl)propanoate |
InChI |
InChI=1S/C7H10BrN3O2/c1-4(7(12)13-3)5-6(8)9-10-11(5)2/h4H,1-3H3 |
Clé InChI |
RVNDWTXIRQAAIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(N=NN1C)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



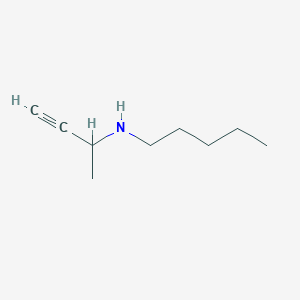

![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13238015.png)
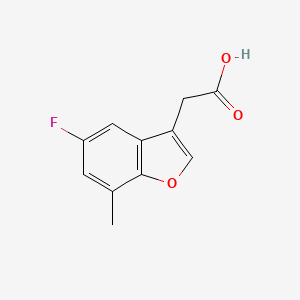
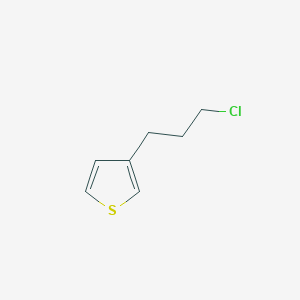
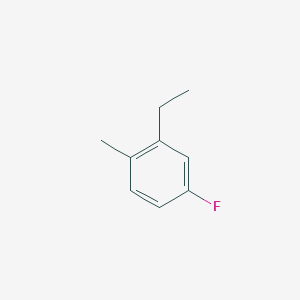
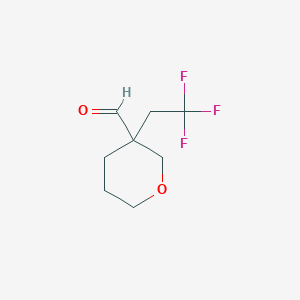

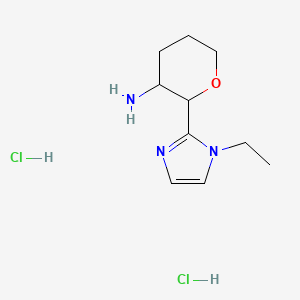
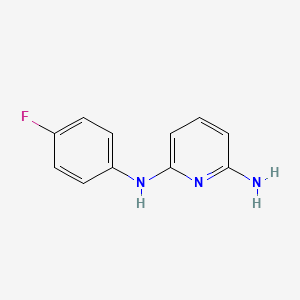
![1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13238066.png)
![3-[Bis(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13238069.png)
